molecular formula C17H22ClN3O B12731071 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride CAS No. 133306-08-8

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride

Cat. No.: B12731071
CAS No.: 133306-08-8
M. Wt: 319.8 g/mol
InChI Key: CBKSHZQFQLRIMN-UHFFFAOYSA-N
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride is a heterocyclic compound that belongs to the imidazoquinolinone family. This compound is known for its diverse biological activities and has been studied for its potential therapeutic applications. The structure of this compound includes an imidazole ring fused to a quinoline ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride typically involves the condensation of ketones and amidines. One common method is the one-pot oxidative condensation, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce the desired imidazoquinolinone . This method yields high purity and good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar oxidative condensation methods, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Molecular oxygen or other oxidizing agents.

    Reduction: Hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines or halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and imidazole derivatives, which can have different biological activities and properties.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-butyl-1-propyl-, monohydrochloride is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

133306-08-8

Molecular Formula

C17H22ClN3O

Molecular Weight

319.8 g/mol

IUPAC Name

5-butyl-1-propylimidazo[4,5-c]quinolin-4-one;hydrochloride

InChI

InChI=1S/C17H21N3O.ClH/c1-3-5-11-20-14-9-7-6-8-13(14)16-15(17(20)21)18-12-19(16)10-4-2;/h6-9,12H,3-5,10-11H2,1-2H3;1H

InChI Key

CBKSHZQFQLRIMN-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=C(C1=O)N=CN3CCC.Cl

Origin of Product

United States

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